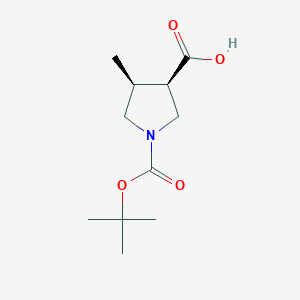

(3R,4S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid

Description

(3R,4S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a methyl substituent at the 4-position of the pyrrolidine ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules requiring stereochemical precision.

Properties

IUPAC Name |

(3R,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-7-5-12(6-8(7)9(13)14)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLCSDCAWNDONJ-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H]1C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3R,4S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid is a chiral compound with significant biological activity. Its molecular formula is C11H19NO4, and it has a molecular weight of 229.27 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The compound functions primarily as a prodrug, which means it is metabolized into an active form that exerts pharmacological effects. The tert-butoxycarbonyl (Boc) group plays a critical role in enhancing the lipophilicity of the molecule, aiding its absorption and bioavailability in biological systems.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties by modulating hypoxia-inducible factor (HIF) pathways. HIFs are transcription factors that regulate gene expression in response to low oxygen levels, playing a pivotal role in cancer progression and metastasis. The compound has been shown to inhibit the activity of HIF-1α, which can lead to reduced tumor growth and improved outcomes in cancer models .

Neuroprotective Effects

Research has also suggested potential neuroprotective effects of this compound. It may enhance neuronal survival under hypoxic conditions by stabilizing mitochondrial function and reducing oxidative stress. This mechanism could have implications for treating neurodegenerative diseases .

Table: Summary of Biological Activities

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 10 µM. The compound was particularly effective against hypoxic tumor cells, highlighting its potential as a targeted therapy .

Study 2: Neuroprotection in Animal Models

Another study investigated the neuroprotective effects of this compound in an animal model of ischemic stroke. The administration of this compound resulted in reduced infarct size and improved neurological scores compared to controls. These findings suggest that the compound may offer therapeutic benefits in conditions characterized by hypoxia and oxidative stress .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C17H23NO5

- Molecular Weight : 321.4 g/mol

- CAS Number : 939758-00-6

The structure features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its reactivity and utility in organic synthesis.

Drug Development

(3R,4S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid is primarily studied for its potential as an intermediate in the synthesis of bioactive compounds. Its derivatives have shown promise in developing drugs targeting various diseases.

- Anticancer Activity : Research indicates that derivatives of pyrrolidine compounds exhibit anticancer properties. For example, studies have focused on the synthesis of azacyclic analogues that demonstrate activity against cancer cell lines .

- Sphingosine Kinase Inhibition : Some studies have explored the compound's role in synthesizing inhibitors for sphingosine kinases, which are implicated in cancer progression and other diseases .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its functional groups that allow for various chemical transformations.

- Protecting Group Strategy : The Boc group is commonly used to protect amines during multi-step syntheses. This allows for selective reactions without interfering with other functional groups present in the molecule .

- Chiral Synthesis : The (3R,4S) configuration provides chirality that is essential in pharmaceutical applications. The ability to synthesize chiral compounds efficiently is a significant advantage in drug development.

Synthesis of Bioactive Compounds

A notable case study involved the synthesis of a series of pyrrolidine derivatives from this compound. Researchers reported high yields and chiral purity through optimized synthetic routes involving nucleophilic substitutions and coupling reactions .

Application in Anticancer Research

In another study, derivatives synthesized from this compound were tested against various cancer cell lines, demonstrating significant cytotoxicity and potential as new anticancer agents. The structural modifications allowed researchers to explore structure-activity relationships effectively .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of the target compound with structurally related analogs:

| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Hazards (GHS) | Synthesis Yield/Purity |

|---|---|---|---|---|---|

| Target Compound | 4-methyl | C12H21NO4* | 259.30 (calculated) | Not reported | Not available |

| (3R,4S)-4-(4-Fluorophenyl) analog [9] | 4-fluorophenyl | C16H20FNO4 | 309.33 | H302, H315, H319 | - |

| (3R,4S)-4-(Pyridin-4-yl) analog [10] | pyridin-4-yl | C16H20N2O4 | 304.35 | Not specified | - |

| (3R,4S)-4-(o-Tolyl) analog [11] | o-tolyl | C17H23NO4 | 305.37 | - | - |

| (3R,4S)-1-Cbz-4-methyl analog [16] | 4-methyl (Cbz-protected) | C14H17NO4 | 263.29 | - | - |

*Calculated based on structural similarity to .

Key Observations:

- Aromatic substituents (e.g., 4-fluorophenyl) introduce π-π interactions, which may influence crystallinity and intermolecular packing .

- Protecting Groups: The Boc group (tert-butoxycarbonyl) offers superior acid-labile protection compared to carbobenzyloxy (Cbz) groups, which require hydrogenolysis for removal .

Preparation Methods

Synthesis from 4-Hydroxy-L-Proline Derivatives

A widely cited method (CN112194606A) uses 4-hydroxy-L-proline as the starting material, leveraging its inherent chirality. The protocol involves:

-

Boc Protection : Reacting 4-hydroxy-L-proline with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) and dimethylaminopyridine (DMAP) at ≤30°C.

-

Methyl Esterification : Treating the Boc-protected intermediate with dicyclohexylcarbodiimide (DCC) and methanol in tetrahydrofuran (THF), followed by recrystallization.

Epichlorohydrin-Based Route

An alternative approach (CN102249971A) starts with epichlorohydrin , enabling cost-effective scalability:

-

Ring-Opening : Epichlorohydrin reacts with sodium cyanide in sulfuric acid to form 4-chloro-3-hydroxybutyronitrile.

-

Reduction and Cyclization : Sodium borohydride and boron trifluoride etherate reduce the nitrile to an amine, followed by cyclization under basic conditions.

-

Boc Protection : Di-tert-butyl dicarbonate introduces the Boc group in toluene at 80–100°C.

-

Challenges : Requires careful control of stereochemistry during cyclization.

Stereoselective Synthesis Techniques

Evans Asymmetric Alkylation

A gram-scale stereoselective synthesis (Molecules, 2021) employs Evans chiral auxiliaries to establish the 4-methyl configuration:

-

Alkylation : (S)-4-Benzyl-2-oxazolidinone directs the alkylation of methyl proline precursors.

-

Deprotection and Cyclization : Hydrolysis of the auxiliary followed by intramolecular cyclization.

Catalytic Hydrogenation

For industrial-scale production (WO2018209290A1), asymmetric hydrogenation of enamine intermediates using chiral Rh or Ru catalysts ensures stereocontrol:

-

Catalyst : (R)-DTBM-SEGPHOS/Rh achieves 95% enantiomeric excess (ee).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Purification Techniques

-

Recrystallization : Mixed solvents (DCM:petroleum ether = 1:3) yield high-purity crystals.

-

Column Chromatography : Silica gel with acetone/hexane (1:7) resolves diastereomers.

Industrial-Scale Methodologies

Continuous Flow Synthesis

Recent patents (EP3015456A1) highlight continuous flow reactors for improved efficiency:

Cost-Effective Catalysts

-

Pd/C Hydrogenation : Removes benzyl groups with 95% recovery of chiral integrity.

-

Recyclable Bases : Tetrabutylammonium hydroxide reduces waste in cyclization steps.

Comparative Analysis of Methods

| Method | Starting Material | Key Steps | Yield | Purity | Stereoselectivity |

|---|---|---|---|---|---|

| 4-Hydroxy-L-proline route | 4-Hydroxy-L-proline | Boc protection, esterification | 89% | >95% | Inherited from L-proline |

| Epichlorohydrin route | Epichlorohydrin | Cyclization, Boc protection | 88% | 95% | Requires chiral resolution |

| Evans alkylation | Oxazolidinone | Asymmetric alkylation | 98% | >99% | >99:1 dr |

| Catalytic hydrogenation | Enamine | Hydrogenation, Boc protection | 95% | 97% | 95% ee |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (3R,4S)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid to achieve high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via stereospecific intermediates like aziridinium ions. For example, a multi-step protocol involving regioselective chlorination and nitrile anion cyclization (similar to methods used for analogous compounds) avoids chromatographic purification, enabling high yields (84% reported for related structures). Key steps include inert atmosphere conditions, palladium catalysis (e.g., Pd(OAc)₂ with tert-butyl XPhos), and controlled temperature gradients (40–100°C) to minimize racemization .

Q. What purification strategies are recommended for isolating (3R,4S)-configured pyrrolidine derivatives?

- Methodological Answer : Crystallization is preferred over chromatography for maintaining stereochemical integrity. Solvent selection (e.g., tert-butanol/water mixtures) and pH-controlled precipitation (using HCl or K₂CO₃) enhance purity. For example, intermediates in multi-step syntheses are often isolated via crystallization after acidification or neutralization .

Q. How stable is this compound under standard laboratory storage conditions?

- Methodological Answer : Stability data for structurally similar tert-butoxycarbonyl (Boc)-protected pyrrolidines indicate that the compound is stable at room temperature in inert, dry environments. Decomposition risks arise from prolonged exposure to moisture (>50% humidity) or acidic/basic conditions, which cleave the Boc group. Store under nitrogen at 2–8°C in amber glass vials .

Advanced Research Questions

Q. What experimental techniques resolve stereochemical ambiguities in X-ray crystallography for this compound?

- Methodological Answer : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is critical. To address enantiomorph-polarity uncertainty, use Flack’s x parameter, which avoids false chirality assignments in near-centrosymmetric structures. High-resolution data (≤1.0 Å) and anomalous dispersion (e.g., Cu-Kα radiation) improve reliability .

Q. How do electronic effects of the 4-methyl group influence the compound’s reactivity in peptide coupling reactions?

- Methodological Answer : The methyl group induces steric hindrance, slowing acylation but improving regioselectivity. Computational modeling (DFT) reveals that the 4-methyl substituent raises the energy barrier for nucleophilic attack at the carbonyl carbon by ~3–5 kcal/mol compared to unsubstituted analogs. Use activating agents like HATU or DIC/HOAt to enhance coupling efficiency .

Q. What mechanistic insights explain the compound’s resistance to epimerization during Boc-deprotection?

- Methodological Answer : The rigid pyrrolidine ring and 4-methyl group restrict conformational flexibility, reducing susceptibility to acid/base-induced epimerization. Under Boc-removal conditions (e.g., TFA/DCM), the half-life for epimerization exceeds 24 hours at 25°C, confirmed by chiral HPLC monitoring (Chiralpak AD-H column, hexane/IPA eluent) .

Critical Analysis of Contradictions

- Stereochemical Stability : While suggests general stability, highlights risks of epimerization under prolonged acidic conditions. This discrepancy underscores the need for real-time chiral monitoring during deprotection.

- Synthetic Yields : Reported yields vary between 78–95% depending on substituents and catalysts. Palladium-based systems ( ) outperform copper alternatives but require stricter oxygen-free conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.